2,4-Dibromo-5-methoxyphenol
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Overview
Description
2,4-Dibromo-5-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2. It appears as white or light yellow crystals and is hardly soluble in water but soluble in organic solvents such as ether and acetone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-methoxyphenol typically involves the bromination of 5-methoxyphenol. One common method includes the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.
Bromination: Bromine is added under the catalysis of iron powder.
Deacetylation: The acetyl group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
2,4-Dibromo-5-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methoxy group play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 4,6-Dibromo-2-(3,5-dimethylphenylimino)methyl-3-methoxyphenol
- 4,6-Dibromo-2-(2,6-dimethylphenylimino)methyl-3-methoxyphenol
Uniqueness
2,4-Dibromo-5-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6Br2O2 |
---|---|
Molecular Weight |
281.93 g/mol |
IUPAC Name |
2,4-dibromo-5-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 |
InChI Key |
CSWGVJKAOCKWFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)Br)Br |
Origin of Product |
United States |
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